![molecular formula C16H20N2O2 B7513523 1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMFU, and it is synthesized using a specific method that yields high-quality results. DMFU has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been documented. In
作用機序
The mechanism of action of DMFU is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. DMFU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. DMFU has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for mood regulation.
Biochemical and Physiological Effects:
DMFU has been shown to have various biochemical and physiological effects. In animal studies, DMFU has been shown to have potent antitumor activity, and it has been studied as a potential anticancer agent. DMFU has also been shown to improve cognitive function in animal models of Alzheimer's disease. DMFU has been shown to have anxiolytic and antidepressant effects in animal models, and it has been studied as a potential treatment for anxiety and depression.
実験室実験の利点と制限
DMFU has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a simple method that yields high-quality results. DMFU is also stable and can be stored for long periods without degradation. However, one limitation is that DMFU is relatively expensive, which can make it difficult to use in large-scale experiments. Another limitation is that the mechanism of action of DMFU is not fully understood, which can make it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on DMFU. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of DMFU and to design experiments that target specific pathways. Finally, more research is needed to explore the potential applications of DMFU in agriculture, particularly as a pesticide.
合成法
DMFU is synthesized using a specific method that involves the reaction of 2,6-dimethylaniline with 5-methylfurfuryl isocyanate. This reaction yields DMFU as a white crystalline solid with a high purity level. The synthesis method is relatively simple and yields high-quality results, making it an ideal method for producing DMFU for scientific research applications.
科学的研究の応用
DMFU has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, DMFU has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMFU has been shown to have potent antitumor activity, and it has been studied as a potential anticancer agent. In material science, DMFU has been studied as a potential building block for the synthesis of new materials with unique properties. In agriculture, DMFU has been studied as a potential pesticide due to its ability to inhibit the growth of various pests.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-5-7-11(2)15(10)18-16(19)17-13(4)14-9-8-12(3)20-14/h5-9,13H,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTSCCORVACEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)

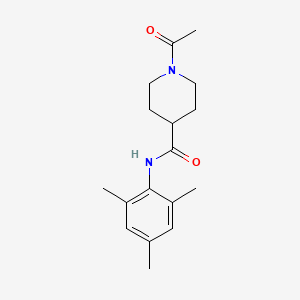
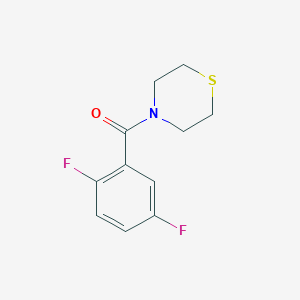
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
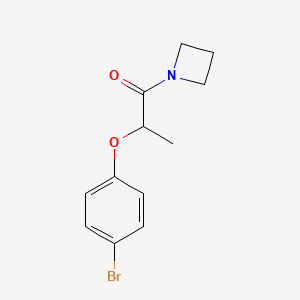
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)

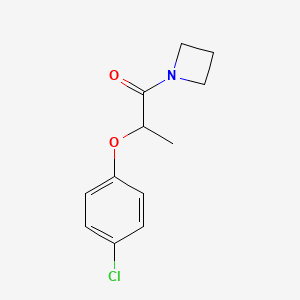
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
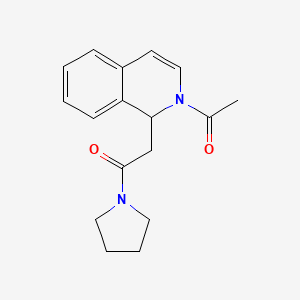
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)